4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazole and pyrido[3,2-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the morpholine ring via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Used as kinase inhibitors in cancer therapy.
Morpholine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to its combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C14H14N6O/c1-2-11-12(16-3-1)13(19-6-8-21-9-7-19)18-14(17-11)20-5-4-15-10-20/h1-5,10H,6-9H2 |
InChI Key |
VOCIJOXNWUOZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
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